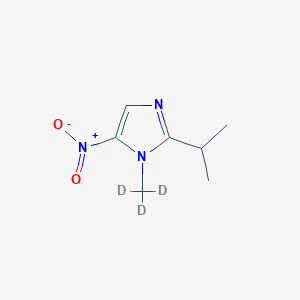

Ipronidazole-d3

Vue d'ensemble

Description

L’Ipronidazole-d3 est un dérivé marqué au deutérium de l’ipronidazole, un agent antiprotozoaire nitroimidazole. Il est principalement utilisé comme étalon de référence analytique dans diverses applications de recherche scientifique, en particulier dans les domaines de la médecine vétérinaire et de la pharmacocinétique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Ipronidazole-d3 implique l’incorporation d’atomes de deutérium dans la molécule d’ipronidazole. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d’hydrogène par du deutérium. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement l’utilisation de réactifs deutérés et de catalyseurs pour faciliter l’échange d’hydrogène contre du deutérium .

Méthodes de production industrielle

La production industrielle de l’this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l’utilisation de réactifs deutérés de haute pureté et de systèmes catalytiques avancés pour garantir une incorporation efficace et cohérente des atomes de deutérium. Le produit final est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour atteindre la qualité de référence analytique souhaitée .

Analyse Des Réactions Chimiques

Stability and Degradation Pathways

Ipronidazole-d3 demonstrates predictable stability under controlled conditions but exhibits specific reactivity under extreme environments:

Key findings :

-

Deuterium substitution at the methyl group slightly increases kinetic stability compared to non-deuterated ipronidazole due to isotopic effects .

-

Degradation under UV light produces 2-hydroxy-2-methylpropanenitrile-d3 and 5-nitro-1H-imidazole fragments .

Reactivity with Functional Groups

The nitroimidazole moiety governs most reactions:

Reduction Reactions

-

Catalytic hydrogenation (Pd/C, H₂):

Converts the nitro group to an amine, forming deuterated aminopronidazole .

-

Zinc/Acetic acid :

Partial reduction yields hydroxylamine intermediates .

Acid/Base-Mediated Reactions

| Reagent | Reaction | Product |

|---|---|---|

| HCl (conc.) | Nitro group protonation | Stabilized nitronium ion intermediate |

| NaOH (10%) | Demethylation | Loss of CD₃ group as deuterated methanol |

Incompatibilities and Hazardous Byproducts

Critical incompatibilities documented in safety studies:

| Incompatible Agent | Reaction Outcome | Hazard Class |

|---|---|---|

| Strong oxidizers (e.g., KMnO₄) | Exothermic decomposition | Fire/explosion risk |

| Alkali metals (e.g., Na) | Violent redox reaction | Toxic NOₓ release |

| UV light (254 nm) | Photodegradation | Carcinogenic nitroso compounds |

Applications De Recherche Scientifique

Pharmacokinetic Studies

Ipronidazole-d3 is widely used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows researchers to trace the compound's behavior in biological systems effectively.

Case Study: Pharmacokinetic Analysis

A study utilized this compound as an internal standard to quantify the parent compound and its metabolites in animal tissues. The findings indicated that deuterium substitution enhances the metabolic stability of the drug, providing valuable insights into its pharmacokinetic profile.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is crucial for the detection and quantification of residues in biological samples.

Data Table 1: Analytical Applications

| Application Area | Methodology | Findings |

|---|---|---|

| Residue Analysis | LC-MS/MS | Accurate quantification of nitroimidazole residues in meat and eggs using deuterated standards. |

| Metabolite Detection | Isotope dilution liquid chromatography | Enhanced sensitivity and specificity for detecting metabolites in complex biological matrices. |

Veterinary Medicine

This compound is also employed in veterinary medicine for studying drug metabolism and residue levels in animal tissues. Its isotopic labeling aids in understanding the pharmacological effects and safety profiles of nitroimidazole compounds.

Case Study: Veterinary Drug Metabolism

Research involving this compound demonstrated its effectiveness in tracing drug metabolism in livestock. The study highlighted how the compound's deuterated form allows for precise tracking of pharmacokinetics, ensuring compliance with safety regulations regarding drug residues in food products.

Biochemical Pathways and Mechanisms of Action

The mechanism of action for this compound involves its reduction by nitroreductases found in anaerobic bacteria and protozoa. This process generates reactive intermediates that bind to DNA, leading to cell death.

Data Table 2: Mechanism Insights

| Mechanism Aspect | Description |

|---|---|

| Target Organisms | Anaerobic bacteria and protozoa |

| Mode of Action | DNA damage via nitroreductase-mediated reduction |

| Resulting Effect | Induction of cell death through DNA damage |

Safety and Regulatory Aspects

This compound is subject to regulatory scrutiny due to its potential toxicity. Safety data sheets indicate that it is harmful if ingested and require proper handling procedures to mitigate risks.

Safety Data Overview

- Signal Word: Warning

- Hazard Statements: H302 - Harmful if swallowed

- Precautionary Measures: Wash hands thoroughly after handling; avoid eating or drinking during use.

Mécanisme D'action

L’Ipronidazole-d3 exerce ses effets par le même mécanisme que l’ipronidazole. Il cible les organismes protozoaires en interférant avec leur synthèse et leur fonction de l’ADN. Le groupe nitro de l’this compound est réduit dans la cellule protozoaire, conduisant à la formation d’intermédiaires réactifs qui provoquent des cassures de brins d’ADN et inhibent la réplication de l’ADN. Cela entraîne en fin de compte la mort de l’organisme protozoaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Métronidazole : Un autre composé nitroimidazole utilisé comme agent antiprotozoaire et antibactérien.

Tinidazole : Similaire au métronidazole, utilisé pour traiter les infections à protozoaires.

Ronidazole : Un nitroimidazole utilisé en médecine vétérinaire pour traiter les infections à protozoaires chez les animaux

Unicité de l’Ipronidazole-d3

L’this compound est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. L’incorporation d’atomes de deutérium permet une quantification précise et une différenciation des composés non marqués lors des analyses par spectrométrie de masse. Cela fait de l’this compound un outil précieux dans les études pharmacocinétiques et métaboliques .

Activité Biologique

Ipronidazole-d3 is a deuterated derivative of ipronidazole, a nitroimidazole compound primarily used for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is classified under nitroimidazoles. The incorporation of deuterium (d3) enhances its stability and facilitates tracking in biological studies. The structure includes a nitro group that is crucial for its biological activity.

The primary mechanism of action for this compound involves the generation of reactive nitrogen species (RNS) upon reduction in anaerobic conditions. These species interact with microbial DNA, leading to strand breaks and ultimately cell death. This mechanism is similar to other nitroimidazoles like metronidazole but may exhibit variations in potency due to the deuteration.

Antimicrobial Effects

This compound has shown significant antimicrobial activity against various pathogens, particularly protozoa and anaerobic bacteria. Studies indicate that it is effective against:

- Trichomonas vaginalis : this compound demonstrates potent activity against this sexually transmitted protozoan, inhibiting its growth effectively.

- Giardia lamblia : The compound has been tested for efficacy against Giardia, showing promise in reducing parasite load.

Toxicological Profile

Research indicates that ipronidazole exhibits mutagenic properties in bacterial assays. However, data regarding its genotoxicity in mammalian systems remain inconclusive, necessitating further investigation into its safety profile for potential therapeutic applications .

Table 1: Efficacy Against Protozoan Infections

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Trichomonas vaginalis | 0.5 µg/mL | |

| Giardia lamblia | 1.0 µg/mL |

Table 2: Toxicity Data Summary

| Study Type | Result | Reference |

|---|---|---|

| Mutagenicity | Positive in bacterial tests | |

| Mammalian Genotoxicity | Inadequate data; inconclusive |

Analytical Methods for Detection

Various analytical techniques have been employed to quantify this compound in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is commonly used due to its sensitivity and specificity. A multiresidue method has been developed to detect nitroimidazoles in food matrices, ensuring compliance with safety regulations .

Propriétés

IUPAC Name |

5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583597 | |

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-83-0 | |

| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.